Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
Executive Summary
In the landscape of modern drug discovery, nitrogen-containing heterocycles remain the cornerstone of small-molecule therapeutics. Specifically, 5-oxopyrrolidine derivatives are recognized as highly versatile scaffolds in the development of novel anticancer and antimicrobial agents, particularly those targeting multidrug-resistant pathogens[1].
This technical guide provides an in-depth analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5), a highly functionalized lactam building block[2]. By combining a rigid pyrrolidone core, a lipophilic N-isopropyl substituent, and a chemically orthogonal nitrile group, this molecule offers an ideal starting point for fragment-based drug design and complex active pharmaceutical ingredient (API) synthesis. It is actively cataloged for advanced R&D applications, underscoring its utility in modern synthetic workflows[3].
Structural Significance & Causality in Drug Design
The architectural logic of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is defined by three distinct functional domains, each serving a specific mechanistic purpose in medicinal chemistry:
-
The Lactam Core (5-Oxopyrrolidine): The cyclic amide provides exceptional metabolic stability compared to linear amides. It acts as a rigid, low-energy conformational scaffold that mimics peptide bonds, allowing it to serve as a high-affinity hydrogen bond acceptor in protein binding pockets.
-
The N-Isopropyl Substituent: The addition of the bulky, branched propan-2-yl group at the N1 position introduces critical steric shielding. This prevents unwanted N-oxidation by cytochrome P450 enzymes and increases the overall lipophilicity (LogP) of the molecule, which is a key driver for cellular membrane permeability and blood-brain barrier (BBB) penetration.
-
The C3-Carbonitrile (-C≡N): The nitrile group is strongly electron-withdrawing, modulating the pKa of the adjacent ring protons. More importantly, it acts as a synthetic handle. It can be selectively transformed into primary amines, carboxylic acids, or tetrazole bioisosteres without disrupting the stability of the lactam ring.
Physicochemical Profiling
Understanding the quantitative physical properties of this intermediate is critical for predicting its behavior in both synthetic reactions and biological assays. The data below highlights its strict adherence to Lipinski's Rule of Five.
Table 1: Physicochemical and Structural Properties
| Property | Quantitative Value | Implication for Drug Design |
| Molecular Formula | C8H12N2O | Efficient low-molecular-weight scaffold. |
| Molecular Weight | 152.19 g/mol | Highly favorable for oral bioavailability. |
| CAS Number | 1017446-29-5 | Standardized identifier for R&D sourcing[2]. |
| Topological Polar Surface Area | ~44.1 Ų | Optimal for membrane permeability and CNS targeting. |
| Hydrogen Bond Donors | 0 | Prevents non-specific intermolecular aggregation. |
| Hydrogen Bond Acceptors | 2 | Enables targeted binding via the lactam and nitrile. |
| Rotatable Bonds | 1 | High rigidity, reducing entropic penalty upon binding. |
Logical Derivatization Pathways
The true value of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile lies in its orthogonal reactivity. The diagram below illustrates the primary synthetic pathways utilized to derivatize the core structure into functional pharmacophores.
Fig 1: Synthetic derivatization pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. They incorporate intrinsic causality—explaining why specific reagents are chosen—and in-process controls (IPCs) to verify success before proceeding.
Protocol 1: Chemoselective Nitrile Reduction to Primary Amine
Objective: Reduce the C3-carbonitrile to a primary aminomethyl group without disturbing the C5-lactam carbonyl. Causality & Logic: Nitrile reduction frequently suffers from over-alkylation, yielding secondary or tertiary amines due to the condensation of the newly formed primary amine with the intermediate imine. To prevent this, the reaction is conducted in an excess of methanolic ammonia ( NH3 ), which shifts the equilibrium away from secondary amine formation. Palladium on carbon (Pd/C) is selected over strong hydride donors like Lithium Aluminum Hydride ( LiAlH4 ) because LiAlH4 would aggressively reduce the lactam carbonyl, destroying the pyrrolidone scaffold.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, high-pressure hydrogenation reactor, dissolve 10 mmol of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in 50 mL of 7N NH3 in Methanol.
-
Catalyst Addition: Carefully add 10% w/w Pd/C (150 mg). Safety note: Pd/C is highly pyrophoric; add under a steady stream of inert Argon gas.
-
Purging: Seal the reactor and purge three times with Nitrogen gas, followed by three purges with Hydrogen gas to ensure a completely oxygen-free environment.
-
Reaction: Pressurize the vessel to 50 psi with H2 and stir vigorously at 25 °C for 12–16 hours.
-
Self-Validating IPC: Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via IR spectroscopy. The reaction is deemed complete only when the sharp C≡N stretch at ~2240 cm−1 is entirely absent. If the peak persists, re-pressurize and continue stirring.
-
Workup: Filter the reaction mixture through a compacted pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.
Protocol 2: Analytical Validation Standard (NMR & LC-MS)
Objective: Confirm the structural fidelity and purity of the procured or synthesized 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile. Causality & Logic: The N-isopropyl group and the lactam core have distinct, predictable electronic signatures that must be verified to ensure no ring-opening has occurred during storage or prior synthesis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
1 H NMR Acquisition (400 MHz):
-
Validation Check 1: Confirm the presence of the diagnostic isopropyl methyl doublet at ~1.15 ppm (6H, J = 6.8 Hz).
-
Validation Check 2: Confirm the highly deshielded isopropyl methine septet at ~4.1 ppm (1H), shifted downfield due to the adjacent lactam nitrogen.
-
Validation Check 3: Ensure the pyrrolidine ring protons (C2, C3, C4) present as complex multiplets between 2.5 and 3.8 ppm, reflecting the rigid stereocenter at C3.
-
-
LC-MS Analysis: Run the sample on a standard C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound must elute as a single sharp peak (indicating >95% purity) with a predominant [M+H]+ ion at m/z 153.2.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 1017446-29-5|5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 14064-34-7,4-Aminobutane-1-sulfonic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
